![molecular formula C5H11ClS B1279504 2-[(chloromethyl)sulfanyl]-2-methylpropane](/img/structure/B1279504.png)
2-[(chloromethyl)sulfanyl]-2-methylpropane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(chloromethyl)sulfanyl]-2-methylpropane is an organic compound with the molecular formula C5H11ClS It consists of a chloromethyl group attached to a t-butylsulfide moiety
Preparation Methods
2-[(chloromethyl)sulfanyl]-2-methylpropane can be synthesized through several methods. One common synthetic route involves the reaction of t-butyl mercaptan with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as zinc chloride or aluminum chloride . The reaction typically occurs under mild conditions, with the chloromethyl group being introduced via a Friedel-Crafts mechanism .
Industrial production methods for chloromethyl t-butylsulfide may involve similar reaction conditions but on a larger scale. The use of continuous flow reactors and optimized reaction parameters can enhance the efficiency and yield of the compound .
Chemical Reactions Analysis
2-[(chloromethyl)sulfanyl]-2-methylpropane undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alcohols, leading to the formation of corresponding derivatives.
Oxidation Reactions: The sulfur atom in the t-butylsulfide moiety can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The compound can be reduced to form the corresponding t-butylthiol using reducing agents such as lithium aluminum hydride.
Scientific Research Applications
2-[(chloromethyl)sulfanyl]-2-methylpropane has several scientific research applications:
Organic Synthesis: It serves as a versatile intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Polymer Chemistry: The compound is used in the modification of polymeric materials to introduce functional groups that enhance the properties of the polymers.
Biological Studies: This compound derivatives are investigated for their potential biological activities, including antimicrobial and anticancer properties.
Industrial Applications: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of chloromethyl t-butylsulfide involves the reactivity of the chloromethyl group and the sulfur atom. The chloromethyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives. The sulfur atom can participate in oxidation and reduction reactions, influencing the compound’s reactivity and stability .
Comparison with Similar Compounds
2-[(chloromethyl)sulfanyl]-2-methylpropane can be compared with other similar compounds, such as:
Chloromethyl methyl sulfide: This compound has a similar structure but with a methyl group instead of a t-butyl group.
Chloromethyl ethyl sulfide: This compound has an ethyl group instead of a t-butyl group.
This compound is unique due to the presence of the bulky t-butyl group, which can influence its steric and electronic properties, making it suitable for specific applications in organic synthesis and industrial chemistry .
Properties
Molecular Formula |
C5H11ClS |
|---|---|
Molecular Weight |
138.66 g/mol |
IUPAC Name |
2-(chloromethylsulfanyl)-2-methylpropane |
InChI |
InChI=1S/C5H11ClS/c1-5(2,3)7-4-6/h4H2,1-3H3 |
InChI Key |
OUQDQWHEHIDOLB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)SCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







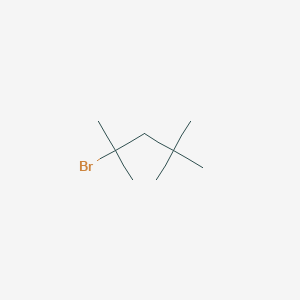
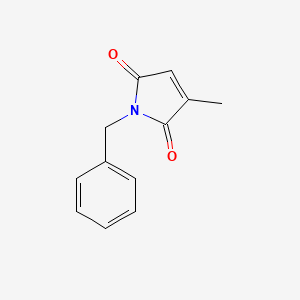
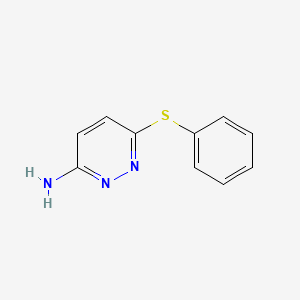
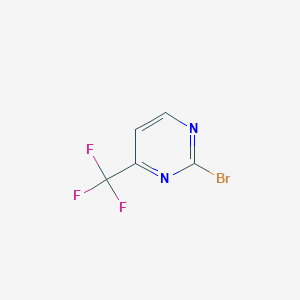
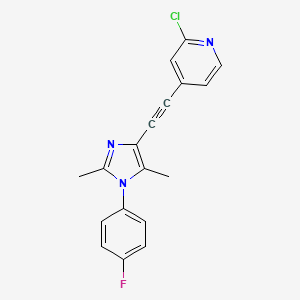


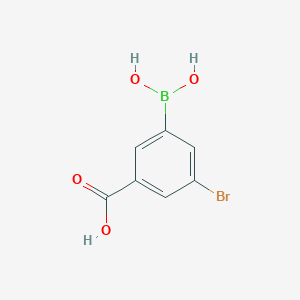
![5'-Bromospiro[cyclohexane-1,3'-indolin]-2'-one](/img/structure/B1279457.png)
